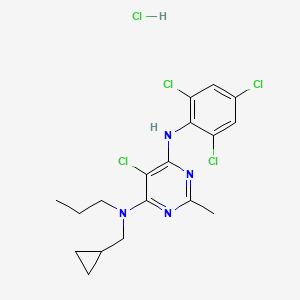
NBI 27914 hydrochloride
Vue d'ensemble
Description
NBI 27914 hydrochloride is a selective, non-peptide corticotropin-releasing factor 1 (CRF1) receptor antagonist . It has a Ki value of 1.7 nM . It has no activity at CRF2 receptors . It is known to block behavioral seizures in vivo .
Synthesis Analysis
The synthesis of NBI 27914 hydrochloride involves a series of non-peptide high-affinity human corticotropin-releasing factor 1 receptor antagonists .Molecular Structure Analysis
The molecular formula of NBI 27914 hydrochloride is C18H21Cl5N4 . The exact mass is 432.04 and the molecular weight is 470.644 . The elemental analysis shows that it contains 45.94% Carbon, 4.50% Hydrogen, 37.66% Chlorine, and 11.90% Nitrogen .Chemical Reactions Analysis
NBI 27914 hydrochloride is a potent and selective antagonist of CRFR1 . The CRF receptors, CRFR1 and CRFR2, are members of the G protein-coupled receptor superfamily .Physical And Chemical Properties Analysis
The molecular weight of NBI 27914 hydrochloride is 470.6 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The InChI is 1S/C18H20Cl4N4.ClH/c1-3-6-26(9-11-4-5-11)18-15(22)17(23-10(2)24-18)25-16-13(20)7-12(19)8-14(16)21;/h7-8,11H,3-6,9H2,1-2H3,(H,23,24,25);1H .Applications De Recherche Scientifique
NBI 27914 hydrochloride has been used to study the role of CRF receptor 1 in stimulating colonic propulsion in rats. The antagonist was found effective in abolishing the colonic response to intracerebroventricularly injected CRF and reducing the colonic motor response induced by water avoidance stress (Martínez & Taché, 2001).
In a study investigating the effects of CRF receptor antagonists on REM sleep in neonatal rats, NBI 27914 was found to significantly reduce rapid eye movement (REM) sleep and increase non-REM (NREM) sleep when administered to rat pups (Liu et al., 2010).
Another research focused on the gastroprotective role of urocortin, a CRF receptor agonist. It was demonstrated that NBI 27914, as a CRF1 antagonist, did not reverse the protective effects of urocortin against indomethacin-induced small intestinal lesions in rats. This suggests that the gastroprotective action of urocortin is mediated by CRF receptor 2 rather than CRF receptor 1 (Kubo et al., 2010).
A study on central neuropeptide S (NPS) and its effect on food intake in mice found that NBI 27914 did not affect the role of NPS in reducing food intake, suggesting that the anorectic effect of NPS is mediated by its cognate NPS receptor and not by the CRF₁ receptor (Peng et al., 2010).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is corrosive to metals and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .
Propriétés
IUPAC Name |
5-chloro-4-N-(cyclopropylmethyl)-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl4N4.ClH/c1-3-6-26(9-11-4-5-11)18-15(22)17(23-10(2)24-18)25-16-13(20)7-12(19)8-14(16)21;/h7-8,11H,3-6,9H2,1-2H3,(H,23,24,25);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMGENCTAWBLNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)C2=NC(=NC(=C2Cl)NC3=C(C=C(C=C3Cl)Cl)Cl)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl5N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
NBI 27914 hydrochloride | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



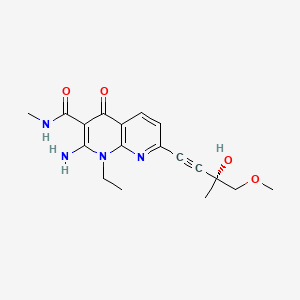
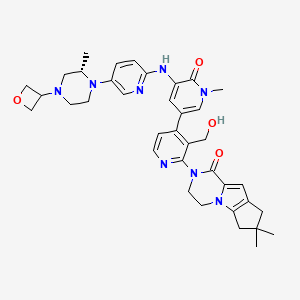
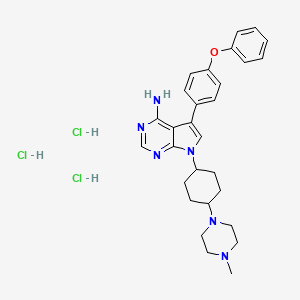
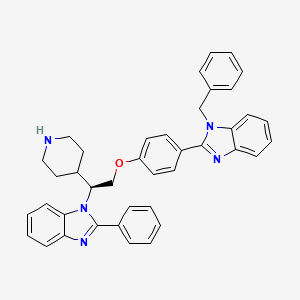
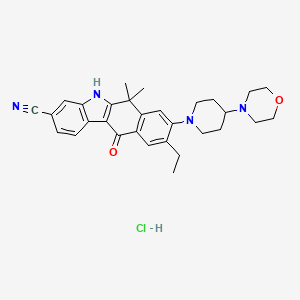
![(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propan-2-ylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B560148.png)
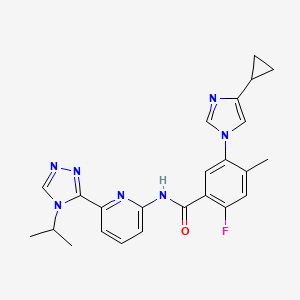
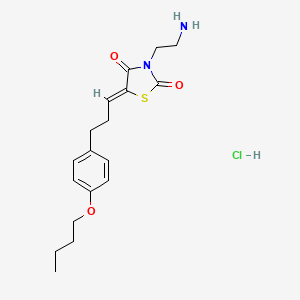
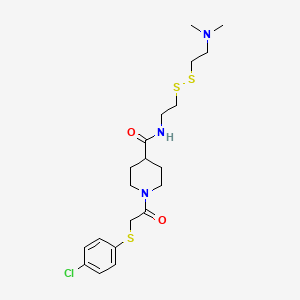
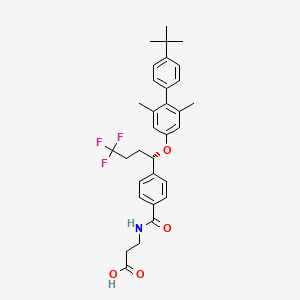
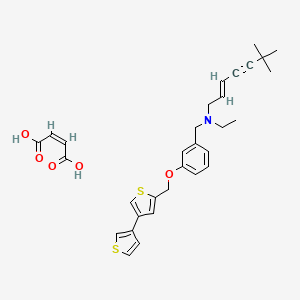
![7-Benzyl-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-A]pyrido[3,4-E]pyrimidin-5(4H)-one](/img/structure/B560159.png)
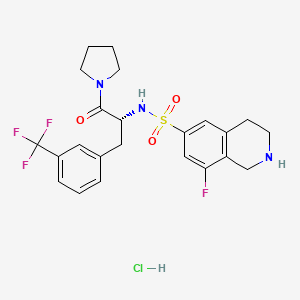
![8-Fluoro-N-{(2r)-1-Oxo-1-(Pyrrolidin-1-Yl)-3-[3-(Trifluoromethyl)phenyl]propan-2-Yl}-1,2,3,4-Tetrahydroisoquinoline-6-Sulfonamide](/img/structure/B560162.png)